cis-Captafol
Description
Historical Context and Evolution of Research on cis-Captafol
Research into captafol (B1668290), including its cis isomer, traces back to its initial development as a broad-spectrum fungicide. Captafol was first produced commercially and registered for use in the United States in 1961 under the name Difolatan. nih.govnih.gov Its utility lay in controlling a wide array of fungal diseases affecting various crops, ornamental plants, and turf grasses, and it was also employed against certain seed- and soil-borne organisms. nih.gov Additionally, it found use in the timber industry as a wood preservative and for protecting grafting and pruning wounds on trees. iarc.fr
Early research focused on its efficacy in agricultural applications and its chemical properties. Captafol is synthesized through the reaction of tetrahydrophthalimide and 1,1,2,2-tetrachloroethylsulfenyl chloride in the presence of aqueous sodium hydroxide. nih.govnih.gov Production in the U.S. was significant, with estimates of 3,600 to 4,500 metric tons annually between 1979 and 1981, with roughly half being exported. nih.govnih.gov The sole U.S. producer had a capacity of 12 million pounds in 1983 but ceased production in 1987. nih.govnih.gov
Over time, research evolved to investigate the biological activity and potential implications of captafol. Studies in experimental animals began to reveal concerning findings regarding its carcinogenicity and genotoxicity. nih.govnih.govnih.govresearchgate.netinchem.org This led to a shift in research focus towards understanding its mechanisms of action at a cellular and genetic level. For instance, studies explored its interaction with biological molecules, such as its known attraction to sulfhydryl groups of proteins, which is believed to contribute to its fungitoxicity but also its general toxicity due to inhibition of various metabolic processes. researchgate.netresearchgate.net Research also delved into its effects on eukaryotic topoisomerases, enzymes crucial for DNA management. researchgate.net
The accumulating evidence regarding the potential risks associated with captafol resulted in significant regulatory actions globally. ontosight.ainih.govnih.govnih.gov Research then further adapted to analyze residues in food and the environment, as well as to investigate its persistence and potential for contamination. nih.govmpi.govt.nz The evolution of research on captafol, therefore, reflects a progression from initial focus on its fungicidal utility to a more in-depth examination of its chemical interactions, biological effects, and environmental fate, driven by increasing concerns over its broader impact.
Structural Isomerism and Stereochemical Considerations in this compound Studies
Captafol exists in isomeric forms, specifically cis and trans isomers. herts.ac.uk This isomerism arises from the substituted cyclohexene (B86901) ring within its structure. The chemical name for captafol is N-(1,1,2,2-tetrachloroethylthio)cyclohex-4-ene-1,2-dicarboximide. herts.ac.uk The cyclohexene ring has two carbon atoms that are part of the dicarboximide structure, and the relative orientation of the substituents on these carbon atoms determines the cis or trans configuration. In this compound, these substituents are on the same side of the ring.
The presence of structural isomerism, particularly the cis and trans forms, is a significant stereochemical consideration in studies involving captafol. While the general chemical formula for captafol is C₁₀H₉Cl₄NO₂S, the spatial arrangement of atoms differs between the isomers. herts.ac.uk this compound has a specific PubChem CID (16760159), distinct from the general Captafol entry (CID 17038), which often refers to the unstated or a mixture of isomers. nih.govnih.govuni.lunih.govlabsolu.ca
Research studies often specify whether they are investigating captafol in general or a particular isomer like this compound, as their physical, chemical, and biological properties, including activity and degradation pathways, can differ. For example, the IUPAC name for this compound is (3aR,7aS)-2-[(1,1,2,2-tetrachloroethyl)sulfanyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, which explicitly denotes the cis configuration and absolute stereochemistry. wikipedia.org
Understanding the specific stereochemistry is crucial when evaluating research findings, especially concerning biological interactions and environmental fate, as the different spatial arrangements can influence how the molecule interacts with biological targets or degrades in various environments. Although many studies may refer to "captafol" without specifying the isomer, research focusing on the precise behavior and effects of this compound requires explicit consideration of its unique stereochemical structure.
Contemporary Relevance and Research Imperatives for this compound
Despite the significant restrictions and bans on the use of captafol, including its cis isomer, in many countries due to health and environmental concerns, there remains a contemporary relevance and certain research imperatives related to this compound. ontosight.ainih.govnih.govnih.govwikipedia.org
One key area of contemporary relevance is the continued need for environmental monitoring and remediation research. Although production and widespread use have ceased in many regions, legacy contamination in soil and water sources may still exist, necessitating research into effective methods for detection, monitoring, and remediation of this compound and its degradation products. ontosight.ainih.gov Studies on its persistence and environmental impact remain relevant for understanding the long-term consequences of its historical use. ontosight.ai
Furthermore, research into the fundamental chemical and biological interactions of this compound can still provide valuable insights. Understanding its precise mechanisms of toxicity, its interactions with biological molecules like proteins and enzymes (such as topoisomerases), and its degradation pathways contributes to the broader scientific knowledge base concerning halogenated organic compounds and phthalimide (B116566) derivatives. researchgate.netresearchgate.net This knowledge can be crucial for evaluating the potential risks of structurally similar compounds or for developing safer alternatives.
Another imperative relates to analytical chemistry. The need for sensitive and specific analytical methods to detect and quantify this compound in various matrices (environmental samples, biological specimens) remains important for monitoring purposes and for conducting further research studies. iarc.frmpi.govt.nzoup.com
Finally, while research on its direct use as a fungicide is no longer a primary focus in many parts of the world, studies exploring novel approaches for targeted delivery of chemicals, which might theoretically include compounds like captafol for highly specific applications (though its toxicity profile makes this unlikely for widespread use), highlight the ongoing need for fundamental research in chemical delivery systems. google.com However, any such research involving this compound would need to be conducted under stringent conditions and primarily for understanding principles rather than for developing new applications given its known hazards.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aS,7aR)-2-(1,1,2,2-tetrachloroethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl4NO2S/c11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17/h1-2,5-6,9H,3-4H2/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRWWRDRBPCWTF-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]2[C@@H]1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl4NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7034418 | |
| Record name | cis-Captafol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2939-80-2, 2425-06-1 | |
| Record name | cis-N-(1,1,2,2-Tetrachloroethylthio)-4-cyclohexene-1,2-dicarboximide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2939-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Captafol [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Captafol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002939802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Captafol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAPTAFOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D88BWD4H64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Cyclohexene-1,2-dicarboximide, N-((1,1,2,2-tetrachloroethyl)thio)- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/GW4AC4A0.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis and Derivatization Methodologies for Cis Captafol
Established Synthetic Pathways for cis-Captafol
The primary established synthetic route for this compound involves the reaction of cis-1,2,3,6-tetrahydrophthalimide (B155146) with 1,1,2,2-tetrachloroethylsulfenyl chloride, also known as perchloromethyl mercaptan. wikipedia.org This reaction typically occurs in the presence of a base to facilitate the formation of the imide salt.
Key Precursors and Reaction Conditions
The key precursors for this compound synthesis are cis-1,2,3,6-tetrahydrophthalimide and 1,1,2,2-tetrachloroethylsulfenyl chloride. wikipedia.org
cis-1,2,3,6-Tetrahydrophthalimide:* This cyclic imide is derived from cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640) and ammonia (B1221849) or urea (B33335). google.com Several methods exist for its preparation, including heating the anhydride with urea at elevated temperatures (155-160°C) or reacting it with aqueous ammonia (110-160°C) or ammonia gas (145-152°C). google.com
1,1,2,2-Tetrachloroethylsulfenyl chloride (Perchloromethyl mercaptan): This organosulfur compound is commonly synthesized by the chlorination of carbon disulfide, often in the presence of an iodine catalyst. wikipedia.orgjustia.comgoogle.compatsnap.com Improved processes for its preparation involve chlorinating carbon disulfide in the presence of iodine, followed by distillation to separate the product from low-boiling fractions. justia.com Continuous synthesis methods using a reaction tower have also been developed, maintaining reaction temperatures not higher than 35°C. patsnap.com Additives like difunctional carbonyl compounds can be used to improve yield and suppress the formation of byproducts such as carbon tetrachloride and sulfur monochloride. google.com
The synthesis of this compound from these precursors typically involves reacting the sodium salt of cis-1,2,3,6-tetrahydrophthalimide with 1,1,2,2-tetrachloroethylsulfenyl chloride in a solvent like benzene. wikipedia.org Another method involves dissolving the imide directly in an aqueous alkaline solution and reacting it with perchloromethyl mercaptan at room temperature. google.com This latter approach has been reported to simplify the process and increase the yield of high-purity product. google.com
The general reaction can be represented as:
cis-Tetrahydrophthalimide + 1,1,2,2-Tetrachloroethylsulfenyl chloride + Base → this compound + Base salt
Yield Optimization and Purity Considerations
Optimizing the yield and purity of this compound is crucial for its effective application. Factors influencing yield in the reaction between tetrahydrophthalimide and perchloromethyl mercaptan include the choice of base, solvent, temperature, and reaction time. Using an aqueous alkaline solution for the reaction has been shown to provide high purity and good yields, reportedly around 93%. google.com
Purity of technical-grade this compound is typically around 98%, with impurities that may include toluene, tetrahydrophthalimide, and unknown chlorinated substances. inchem.org Achieving high purity is important to minimize potential side reactions or undesired properties in the final product. Recrystallization is a common purification technique employed. inchem.org
Exploration of Novel Synthetic Routes and Analogues of this compound
While the established pathway is prevalent, research continues into novel synthetic routes and the creation of analogues to potentially improve properties or explore new applications.
Stereoselective Synthesis Approaches for this compound
This compound itself possesses a defined stereochemistry at the cyclohexene (B86901) ring (3aR, 7aS). nih.gov While the standard synthesis using cis-1,2,3,6-tetrahydrophthalimide inherently utilizes the correct cyclic imide precursor, research into stereoselective synthesis in related imide structures is relevant. For instance, studies on the enantioselective ring opening of N-(methylsulfonyl)dicarboximides highlight approaches to control stereochemistry in imide-containing compounds. lookchem.com Although direct stereoselective synthesis of the this compound skeleton from acyclic or achiral precursors specifically focusing on the cis configuration was not prominently found in the search results, the use of the pre-formed cis-tetrahydrophthalimide ensures the desired relative stereochemistry at the 3a and 7a positions.
Synthesis of Deuterated or Labeled this compound for Mechanistic Studies
The synthesis of labeled compounds, such as deuterated this compound, is valuable for studying its metabolic fate, environmental degradation pathways, and mechanism of action. While specific examples of deuterated this compound synthesis were not detailed in the search results, the synthesis of other labeled organic molecules for mechanistic studies is a common practice. For example, the synthesis of deuterium-labeled olopatadine-d6 (B12401662) has been reported for such purposes. researchgate.net Applying similar strategies, such as using deuterated precursors or solvents in the established synthesis of this compound, could yield labeled versions for research.
Chemical Derivatization Strategies for Enhanced Analytical or Mechanistic Probes
Chemical derivatization of this compound can be employed to enhance its detectability in analytical methods or to create probes for studying its interactions at a mechanistic level. The presence of the N-S bond and the imide functionality offers potential sites for chemical modification.
For analytical purposes, derivatization can improve volatility or introduce functional groups suitable for specific detection techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov While the search results did not provide specific derivatization protocols solely for this compound analysis, methods for analyzing related phthalimide (B116566) fungicides like captan (B1668291) and folpet (B141853) using GC-MS after extraction have been reported. researchgate.net Such methods might involve derivatization steps, although not explicitly detailed as this compound derivatization in the provided snippets.
For mechanistic studies, derivatization could involve introducing reporter groups or reactive functionalities to probe binding sites or reaction mechanisms. The reaction of this compound with sulfhydryl compounds, leading to the cleavage of the N-S bond, is a known chemical property that is faster than hydrolysis and may be relevant in biological systems. inchem.org This reactivity could potentially be exploited in derivatization strategies aimed at understanding its biological interactions. Research on the synthesis of N-substituted tetrahydrophthalimide derivatives for various biological activities, such as enzyme inhibition, demonstrates the potential for modifying the imide nitrogen. nih.govacs.org Although these studies focus on different substituents than the tetrachloroethylthio group of this compound, they illustrate the chemical handle provided by the imide nitrogen for derivatization.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 16760159 |
| cis-1,2,3,6-Tetrahydrophthalimide | 92888 |
| 1,1,2,2-Tetrachloroethylsulfenyl chloride (Perchloromethyl mercaptan) | 11666 |
Data Table: Synthesis Conditions for Perchloromethyl Mercaptan
| Method | Key Reactants | Catalyst (if any) | Temperature (°C) | Notes | Source |
| Chlorination of Carbon Disulfide | Carbon disulfide, Chlorine | Iodine | Not specified | Widely used process | google.com |
| Improved Chlorination of Carbon Disulfide | Carbon disulfide, Chlorine | Iodine | Not specified | ~10% saving in raw materials, distillation steps | justia.com |
| Continuous Synthesis (Reaction Tower) | Carbon disulfide, Water, Chlorine | None | ≤ 35 | Three-layer feeding tower reactor | patsnap.com |
| Chlorination of Dimethyl Disulfide | Dimethyl disulfide, Chlorine | Iodine | Not in excess of 0 | Good yield, no sulfur chloride formation | google.com |
Advanced Analytical Techniques for Cis Captafol and Its Metabolites
Chromatographic Separations for Complex Matrix Analysis
Chromatographic techniques are essential for separating cis-Captafol and its metabolites from complex sample matrices, such as food products and environmental samples, before detection and quantification. The choice of chromatographic method often depends on the specific analyte properties and the matrix complexity.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) and its hyphenated techniques, such as GC-MS/MS, have been widely used for the analysis of this compound residues. GC-MS is effective for separating volatile and semi-volatile compounds. NIST libraries contain GC-MS spectral information for this compound. nih.govnist.gov GC-quadrupole mass spectrometry (GC-QMS) and GC-ion trap mass spectrometry (GC-ITMS) have been employed to analyze condensed products and volatile organic compounds resulting from the thermal decomposition of captafol (B1668290). researchgate.net
GC coupled with electron capture detection (GC-ECD) has also been a preferred method for captafol residue analysis in plant and animal tissues, often involving cleanup steps like column chromatography or thin-layer chromatography (TLC). inchem.orgcaa.go.jpepa.govresearchgate.net
Research findings have demonstrated the effectiveness of GC-MS/MS for multi-residue pesticide analysis, achieving efficient separation, identification, and quantification of numerous compounds, including captafol. thermofisher.comrestek.com The use of specific GC columns, such as Rxi-5ms, can provide reliable separation for compounds with shared ion transitions. restek.com
Table 1 presents example data points related to GC-MS/MS analysis of Captafol, including retention time and ion transitions.
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Captafol | 8.58 | 149.96 | 78.98 | 15 |
| Captafol | 8.58 | 310.92 | 78.98 | 10 |
| Captafol | 20.48 | - | - | - |
| Captafol | 21.22 | 311.06 | 78.94 | 20 |
| Captafol | 21.22 | 311.06 | 276.21 | 10 |
Note: This table is intended to represent data that could be presented in an interactive format.
Studies have reported satisfactory recoveries for captafol in various matrices using GC-based methods, although challenges with recovery for unstable compounds like captafol have also been noted, particularly when homogenization is performed at ambient temperature. researchgate.netthermofisher.com Cryogenic comminution during sample preparation can help minimize the degradation of such pesticides. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful technique for the analysis of this compound and its metabolites, particularly offering advantages for compounds that are thermally labile or less volatile, making them less suitable for GC. researchgate.netperkinelmer.comresearchgate.net LC-MS/MS provides high sensitivity and selectivity through the use of tandem mass spectrometry (MS/MS) and multiple reaction monitoring (MRM) transitions. perkinelmer.com
LC-MS/MS methods have been developed for the simultaneous determination of captafol and its major metabolite, tetrahydrophthalimide (THPI), along with related phthalimide (B116566) fungicides like captan (B1668291) and folpet (B141853) and their respective metabolites, in various food matrices such as fruits, vegetables, and cereals. researchgate.netresearchgate.net This allows for a more comprehensive assessment of residues.
A key advantage of LC-MS/MS for captafol analysis is its ability to minimize thermal degradation issues encountered in GC. researchgate.netresearchgate.net Optimized electrospray ionization (ESI) parameters, such as high cone gas flow and low desolvation temperature, can prevent the degradation of target compounds during the ionization process. researchgate.net
Sample preparation strategies for LC-MS/MS analysis of captafol and its metabolites in complex matrices often involve extraction with acidified solvents like acetonitrile (B52724) or ethyl acetate (B1210297), followed by cleanup steps such as dispersive solid phase extraction (d-SPE) or freezing out of interfering substances. researchgate.netresearchgate.net Dilution of the final extract with acidified water prior to LC-MS/MS analysis can also be beneficial. researchgate.net
Research has shown that LC-MS/MS methods can achieve satisfactory method performance for captafol and THPI, with reported recoveries typically within the acceptable range (e.g., 70-120%) and good precision (e.g., RSDs <10%) in various matrices. researchgate.netresearchgate.net While some studies noted a decrease in sensitivity for captan and folpet by LC-MS/MS compared to SFC-MS/MS, LC-MS/MS still offers significant advantages for the analysis of these compounds and their metabolites. researchgate.net
Table 2 provides example LC-MS/MS data for Captafol, including retention time and ion transitions.
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Captafol | 21.22 | 311.06 | 78.94 | 20 |
| Captafol | 21.22 | 311.06 | 276.21 | 10 |
Note: This table is intended to represent data that could be presented in an interactive format.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry (SFC-MS/MS) is another chromatographic technique that has been explored for the analysis of pesticides, including those related to captafol. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, offering different selectivity compared to GC or LC and the ability to analyze a range of compounds.
While less information is specifically available on the widespread application of SFC for this compound analysis compared to GC-MS and LC-MS/MS, SFC-MS/MS has been investigated for the analysis of related phthalimide fungicides like captan and folpet, and their metabolites. researchgate.net Research suggests that SFC-MS/MS can potentially overcome some of the degradation issues observed with GC-MS/MS for certain unstable compounds. researchgate.net Additionally, chiral SFC methods have been used for the analysis of various pesticides, with captafol listed as a potential analyte in some studies. googleapis.com The application of SFC for captafol analysis may be beneficial for specific separation challenges or when analyzing samples where its unique chromatographic properties offer advantages.
Spectroscopic Characterization Techniques
Spectroscopic methods play a crucial role in the identification, structural elucidation, and quantification of this compound and its metabolites, often complementing chromatographic separations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules, including the metabolites of this compound. Both one-dimensional (1D) NMR, such as ¹H and ¹³C NMR, and two-dimensional (2D) NMR techniques (e.g., COSY, TOCSY, HSQC/HMQC, HMBC, NOESY) are invaluable for assigning atomic connectivities and determining relative stereochemistry. nih.govcore.ac.ukresearchgate.netacdlabs.com
NMR spectroscopy can differentiate between cis and trans isomers based on characteristic differences in chemical shifts and coupling constants, which are influenced by the distinct electronic environments created by the spatial arrangement of atoms. researchgate.nettutorchase.com
NMR spectra for this compound itself are available, providing fundamental structural information. nih.govchemicalbook.com Tetrahydrophthalimide (THPI), a major metabolite of captafol, also has associated NMR data. guidechem.com While specific detailed studies focusing solely on the NMR-based structure elucidation of this compound metabolites in complex biological or environmental matrices were not extensively detailed in the search results, the general principles and advanced NMR techniques are directly applicable to such investigations. Techniques like HPLC-NMR can also be used to analyze metabolites directly in complex mixtures without prior isolation. core.ac.uk Computer-assisted structure elucidation (CASE) software, which utilizes NMR and MS data, can aid in the de novo structure determination of complex metabolites. acdlabs.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identification and Quantification
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. IR spectra for this compound have been recorded and are available in databases. nih.govnist.govchemicalbook.com FTIR spectroscopy has been used in the analysis of gaseous products, such as phosgene (B1210022) and thiophosgene, formed during the thermal decomposition of captafol. researchgate.net IR spectroscopy can be used for compound identification by comparing the spectrum of an unknown sample to reference spectra.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is useful for detecting and quantifying compounds that have chromophores, functional groups that absorb UV-Vis light. UV-Vis spectroscopy is often used in conjunction with chromatographic methods, such as HPLC-UV, for the detection and quantification of analytes. UV-Vis absorption data can contribute to the structure elucidation of complex metabolites. nih.gov While specific detailed UV-Vis absorption data for this compound were not extensively provided, UV-Vis spectroscopy can potentially be used for its identification and quantification if it exhibits suitable absorption characteristics in the measurable range. herts.ac.ukscispace.com UV-Vis spectroscopy can also differentiate between cis and trans isomers in some compounds based on their distinct absorption peaks. researchgate.net
Sample Preparation and Matrix Effects in Environmental and Biological Systems
Effective sample preparation is crucial for the accurate quantification of this compound and its metabolites in complex environmental and biological matrices. These matrices can include soil, water, plant tissue, and biological fluids such as urine and blood. inchem.orgiarc.frfao.orgscispace.comnih.gov Environmental and biological samples often contain interfering substances that can affect the analytical signal, a phenomenon known as matrix effects. thermofisher.commdpi.com These effects can lead to signal suppression or enhancement, impacting the accuracy of quantification.
Sample preparation typically involves extraction of the analytes from the matrix, followed by cleanup steps to remove interfering compounds. Common extraction methods include liquid-liquid extraction using solvents like benzene, ethyl acetate, or acetonitrile. inchem.orgiarc.frcaa.go.jp Solid-phase extraction (SPE) and dispersive solid-phase extraction (dSPE) are frequently employed cleanup techniques. researchgate.netepa.govchromatographyonline.comwindows.net
Matrix effects are a significant concern in pesticide residue analysis. Studies have shown that the composition of the matrix can influence the efficiency of extraction and the performance of the analytical instrument. mdpi.commedrxiv.org For instance, complex matrices with high levels of dissolved solids, salts, organic matter, or lipids can pose considerable challenges. thermofisher.comwindows.net Strategies to mitigate matrix effects often involve optimizing cleanup procedures and using matrix-matched calibration standards. researchgate.netthermofisher.com
Strategies for Minimizing this compound Degradation During Extraction and Homogenization
This compound is prone to degradation during sample preparation, particularly during homogenization and extraction steps. researchgate.netthermofisher.com This degradation can lead to underestimation of the parent compound and potential overestimation of degradation products like THPI. eurl-pesticides.eueurl-pesticides.eu Several strategies are employed to minimize this degradation:
Low Temperature: Keeping temperatures low during sample comminution, extraction, and storage of extracts significantly reduces degradation. eurl-pesticides.eueurl-pesticides.euresearchgate.net Cryogenic comminution, using liquid nitrogen, is a reported strategy to minimize degradation during homogenization. researchgate.netthermofisher.com
pH Control: this compound is unstable under alkaline conditions. inchem.orgnih.govepa.gov Maintaining an acidic pH during extraction and cleanup is crucial to prevent hydrolysis. eurl-pesticides.eueurl-pesticides.euresearchgate.net Acidified extraction solvents, such as ethyl acetate or acetonitrile with added acetic acid or formic acid, are used for this purpose. eurl-pesticides.euresearchgate.net Re-acidification of extracts after cleanup steps, particularly after using sorbents like PSA in QuEChERS that can increase pH, is also recommended. eurl-pesticides.eueurl-pesticides.eu
Minimizing Contact Time: Reducing the contact time between the sample matrix and extraction solvents, especially at higher temperatures or unfavorable pH conditions, can help limit degradation.
Antioxidants: The addition of antioxidants, such as ascorbic acid, during sample milling can help avoid oxidative degradation. researchgate.net
Research findings highlight the importance of these strategies. For example, studies on related compounds like captan and folpet, which share similar lability, demonstrate that decomposition is significant when pH is adjusted to approximately 7. eurl-pesticides.eu Cryogenic milling has been shown to minimize the degradation of captan, captafol, and folpet by more than 70% compared to homogenization at ambient temperature. thermofisher.com
Optimization of Extraction Efficiencies Across Diverse Matrices
Achieving optimal extraction efficiency is essential for accurate quantification of this compound and its metabolites in diverse matrices. The choice of extraction solvent and method depends heavily on the matrix type and the chemical properties of the analytes.
For plant matrices like fruits and vegetables, extraction with organic solvents such as acetone, ethyl acetate, or acetonitrile is common. inchem.orgiarc.frcaa.go.jpresearchgate.net The QuEChERS method, involving acetonitrile extraction followed by salting-out and dSPE cleanup, has been widely applied and modified for various food matrices. mdpi.comchromatographyonline.comwebsiteonline.cn However, this compound and its analogues can present challenges with QuEChERS, and modifications like using acidified solvents or employing ice baths during extraction may be necessary to improve recoveries. chromatographyonline.comwebsiteonline.cn
For environmental matrices like soil and water, different extraction approaches may be employed. Liquid-liquid extraction and SPE are commonly used for isolating organic contaminants from water. epa.govwindows.net For solid environmental samples like soil, techniques such as Soxhlet extraction, pressurized fluid extraction, or microwave extraction with appropriate solvents can be used. epa.govthermofisher.com The mobility of this compound in soil is considered slight in most soils, which can influence extraction strategies. fao.org
Biological matrices such as blood and urine require specific sample preparation protocols. Methods for analyzing pesticide residues in biological fluids often involve extraction followed by cleanup steps like column chromatography or SPE. scispace.comnih.govepa.gov The low concentrations of pesticides typically found in biological samples necessitate methods that effectively extract and concentrate the analytes while removing complex matrix components like fats and proteins. windows.netresearchgate.net
Optimization of extraction efficiency across diverse matrices often involves evaluating different solvents, solvent volumes, extraction times, and cleanup sorbents. Matrix-matched calibration is frequently used to compensate for residual matrix effects that cannot be completely eliminated by cleanup. thermofisher.com
Trace-Level Quantification Methodologies for Environmental and Biological Matrices
Quantifying this compound and its metabolites at trace levels in environmental and biological matrices requires sensitive and selective analytical methodologies. The low detection limits required are often driven by regulatory limits and the need to assess potential exposure risks.
GC-ECD and GC-MS have historically been used for trace-level analysis of organochlorine pesticides, including this compound. iarc.frcaa.go.jpepa.gov GC-ECD offers high sensitivity for halogenated compounds. GC-MS provides greater selectivity through mass analysis, and GC-MS/MS offers even lower detection limits and improved confidence in identification by monitoring specific fragmentation transitions. caa.go.jpepa.gov However, the thermal lability of this compound can be a limitation in GC techniques, potentially leading to degradation in the hot injector port. eurl-pesticides.eueurl-pesticides.eu
LC-MS/MS has become increasingly popular for trace-level pesticide analysis, including compounds like this compound that are prone to thermal degradation. researchgate.netresearchgate.net LC-MS/MS allows for the separation of analytes in the liquid phase at lower temperatures, minimizing thermal decomposition. The tandem mass spectrometry detection provides high sensitivity and selectivity, enabling the quantification of target compounds at very low concentrations in complex matrices. researchgate.netmdpi.com Different ionization modes, such as electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI), can be used with LC-MS/MS, and optimization of these parameters is important for achieving optimal sensitivity. researchgate.netresearchgate.net
Achieving trace-level quantification in environmental and biological matrices often requires robust sample preparation methods that concentrate the analytes and effectively remove matrix interferences. The limits of detection (LODs) and limits of quantification (LOQs) achieved depend on the matrix, the sample size, the extraction efficiency, the effectiveness of the cleanup, and the sensitivity of the analytical instrument. Reported limits of detection for captafol in various matrices using GC-ECD have been around 0.1 ppm (mg/kg). iarc.fr More recent LC-MS/MS methods aim for lower LOQs, with some studies reporting LOQs of 0.01 mg/kg or lower in food matrices. researchgate.netmdpi.com
Environmental Transformation and Biogeochemical Cycling of Cis Captafol
Hydrolytic Degradation Pathways and Reaction Kinetics of cis-Captafol
Hydrolysis is considered a primary pathway for the degradation of this compound in aquatic environments. nih.govnih.gov The molecule contains an unstable tetrachloroethylthio (sulfenyl) moiety, which is susceptible to hydrolytic cleavage. chemicalbook.com
Influence of pH on Hydrolytic Stability and Degradation Rates
The hydrolytic stability and degradation rates of this compound are significantly influenced by pH. nih.govnih.goveurl-pesticides.eu It is rapidly hydrolyzed in both acidic and alkaline media, while hydrolysis is slower in neutral conditions. nih.govchemicalbook.comnih.gov Studies on the hydrolysis of this compound (also referred to as difolatan) have reported half-lives that vary considerably with pH. nih.gov
| pH | Temperature (°C) | Half-life (hours) | Source Index |
| 3.0 | Not specified | 77.8 | nih.gov |
| 7.0 | Not specified | 6.54 | nih.gov |
| 8.0 | Not specified | 0.72 | nih.gov |
| 7 | 28 | 2.5 | nih.gov |
| 5 | 25 | 2.6 | eurl-pesticides.eu |
| 7 | 25 | 1.1 | eurl-pesticides.eu |
| 9 | 25 | 0.018 (1.1 min) | eurl-pesticides.eu |
These data illustrate that the degradation of this compound accelerates significantly with increasing pH in the alkaline range. At pH 9 and 25°C, the half-life is reduced to just over a minute, compared to several hours at neutral and acidic pH. eurl-pesticides.eu
Characterization and Identification of Hydrolytic Products
Hydrolytic cleavage of this compound primarily occurs at the N-S and C-S bonds. nih.gov The major hydrolysis product identified is tetrahydrophthalimide (THPI). chemicalbook.comorst.edunih.govchemicalbook.cominchem.org Other reported hydrolysis products include chloride ion, dichloroacetic acid, and inorganic sulfur in various oxidation states. nih.govinchem.org In the presence of sulfhydryl compounds, such as glutathione (B108866) and cysteine, this compound is rapidly degraded to THPI and chloride ion. nih.govinchem.org This reaction with sulfhydryl compounds is considerably faster than the direct hydrolytic reaction and may be the dominant process in biological systems where these compounds are present. nih.gov THPI can undergo further degradation to tetrahydrophthalimidic acid, and subsequently to phthalic acid and ammonia (B1221849). orst.edu
Photolytic Transformation Processes of this compound
Photolytic transformation can contribute to the degradation of pesticides in the environment, particularly in aquatic systems and on surfaces exposed to sunlight.
Direct and Indirect Photolysis Mechanisms
Studies on the photolysis of this compound and its analog, captan (B1668291), suggest that direct photolysis in water may not be as significant a degradation pathway compared to its rapid hydrolysis. nih.govepa.gov While direct photolysis of captan in sterile buffer solution at pH 5 showed a half-life of approximately 10 hours in both irradiated and dark control samples, indicating hydrolysis as the dominant process, information specifically on this compound's direct photolysis kinetics is limited in the provided results. epa.gov
Photolysis under nitrogen or photooxidation conditions has been shown to produce tetrahydrophthalimide as a main product. chemicalbook.com
Photoproduct Identification and Environmental Significance
The main photoproduct of this compound identified in studies is tetrahydrophthalimide (THPI). chemicalbook.com Photolysis under nitrogen yielded THPI with elemental sulfur and HCl as other products. chemicalbook.com Photooxidation of this compound also produced THPI along with sulfur dioxide, carbon dioxide, and hydrogen chloride. chemicalbook.com The formation of THPI as a major photoproduct is environmentally significant as it is also a primary hydrolysis product and metabolite, indicating common degradation routes across different environmental transformation processes. orst.edunih.gov
Sorption and Desorption Dynamics in Edaphic Systems
Sorption and desorption processes play a critical role in the fate and transport of this compound in soil. These processes influence its mobility, bioavailability, and potential for leaching into groundwater.
This compound is not persistent in soil, with reported half-lives ranging from less than 3 days to around 11 days. chemicalbook.comorst.edunih.govfao.org Laboratory experiments on biodegradation alone in three different soils showed half-lives ranging from 23 to 55 days, suggesting that other processes like hydrolysis also contribute to its dissipation in soil. nih.govfao.org
Based on adsorption coefficient values (Koc values of 2073 and 2120), this compound is expected to have slight mobility in most soils. chemicalbook.com It does not leach readily from basic soils. chemicalbook.comorst.edufao.org Soil type and pesticide concentration can influence the rate of degradation in soil. chemicalbook.com Volatilization from moist soil surfaces is not expected to be a significant fate process for this compound based on its Henry's Law constant. chemicalbook.com
The sorption of organic contaminants in soil is influenced by factors such as soil pH and organic matter content. fiveable.meagriculturejournals.cz Organic matter content, in particular, can increase the sorption capacity for organic contaminants. fiveable.meresearchgate.net While specific detailed research findings on the quantitative sorption and desorption dynamics (e.g., Freundlich or Langmuir isotherms, Kd values) of this compound across various soil types and conditions were not extensively detailed in the provided results, the reported Koc values and limited leaching indicate a moderate to strong affinity for soil particles. chemicalbook.comfao.org This suggests that sorption to soil organic matter and clay minerals likely plays a role in retarding its movement through the soil profile. fiveable.menih.gov
Influence of Soil Organic Matter Content on this compound Adsorption
Soil organic matter (SOM) plays a crucial role in the adsorption of pesticides, including this compound. service.gov.uknmsu.edu The organic carbon normalized adsorption coefficient (Koc) is often used to assess the influence of SOM on a chemical's adsorption behavior. nih.govservice.gov.uk Higher SOM content generally leads to increased adsorption of hydrophobic organic compounds due to partitioning into the organic phase. service.gov.ukau.dk Studies on this compound have reported log Koc values around 3.08 and 3.09, suggesting it is expected to be slightly mobile in soil based on these values. nih.gov However, the heterogeneous nature of SOM and other interactions can still influence adsorption. service.gov.uk The presence of dissolved organic carbon (DOC) from organic amendments can also affect pesticide adsorption, potentially competing for mineral adsorption sites. researchgate.net
Role of Clay Mineralogy and Soil Structure in Sorption Processes
Clay minerals and soil structure also contribute to the sorption of chemicals in soil. researchgate.net Clay minerals provide charged surfaces that can interact with organic compounds through various mechanisms, including cation exchange and adsorption onto mineral surfaces. researchgate.netwur.nl The type and amount of clay minerals present in soil can influence the extent of pesticide sorption. Soil structure, which relates to the arrangement of soil particles and the resulting pore space, affects the transport and accessibility of chemicals to sorption sites. au.dk Differences in the structure and chemical characteristics of soil constituents, as well as their spatial arrangement, are responsible for variations in sorption and desorption. au.dk Physical processes like diffusion into nanopores can also contribute to the sequestration of hydrophobic pollutants. au.dk
Modeling Sorption Kinetics and Isotherms
Leaching and Mobility Studies in Terrestrial and Aquatic Environments
Leaching and mobility studies assess the potential for this compound and its degradates to move through soil profiles and into water bodies. The mobility of a pesticide in soil is inversely related to its sorption capacity. fao.orgresearchgate.net
Potential for Groundwater Contamination from this compound Transport
The potential for groundwater contamination by this compound is a concern. epa.govinchem.orglsuagcenter.com While this compound itself is considered to have slight mobility in most soils based on its adsorption coefficient values, its potential to reach groundwater depends on factors such as soil type, organic matter content, and the amount of water moving through the soil profile. nih.govfao.orglsuagcenter.com Studies have indicated that this compound does not move significantly through soil columns and is not expected to accumulate in water leaching from treated areas. inchem.org However, there have been concerns raised regarding the contamination of groundwater by this compound and its metabolites, with requirements for additional data on the mobility and fate of its degradates. epa.gov Pesticides with high water solubility and low adsorption to soil particles have a greater tendency to leach to groundwater. fao.orglsuagcenter.com
Effects of Soil Freezing and Thawing Cycles on Leaching Behavior
The effects of soil freezing and thawing cycles on the leaching behavior of this compound were not specifically detailed in the provided search results. However, freezing and thawing processes can alter soil structure, affecting water movement and potentially influencing the transport of chemicals. Changes in soil structure due to freezing and thawing could impact the pathways and rates of leaching for pesticides and their degradates.
Factors Influencing Mobility of this compound Degradates
The mobility of this compound degradates is a crucial aspect of its environmental fate. Captafol (B1668290) degrades through hydrolysis, yielding tetrahydrophthalimide (THPI), chloride ion, dichloroacetic acid, and inorganic sulfur. inchem.org In the presence of sulfhydryl compounds, THPI and chloride ion are rapidly formed. nih.govinchem.org While this compound is generally immobile or slightly mobile in soil, aged residues and degradates may exhibit different mobility characteristics. epa.gov Data gaps exist regarding the mobility and fate of this compound metabolites and degradates in soil, and further studies have been required to address these uncertainties. epa.gov The properties of the degradates, such as their water solubility and affinity for soil organic matter and clay minerals, will influence their potential for leaching and transport in the environment. For instance, THPI, a major metabolite, has been shown to degrade in soil with varying half-lives depending on the soil conditions. epa.gov The mobility of degradates is expected to influence the potential for groundwater contamination. epa.gov
Volatilization and Atmospheric Transport Considerations
The atmospheric transport of pesticides is a crucial aspect of their environmental fate, influencing their potential for widespread distribution and deposition in non-target areas. Volatilization, the process by which a substance moves from a solid or liquid phase into the gas phase, is the primary mechanism by which pesticides enter the atmosphere from treated surfaces such as soil and plants. Once in the atmosphere, these compounds can be transported over varying distances before being removed through deposition processes.
The extent to which a chemical will volatilize is largely governed by its physical and chemical properties, particularly its vapor pressure and Henry's Law constant. Substances with higher vapor pressures and Henry's Law constants tend to volatilize more readily.
For this compound, its volatility and subsequent atmospheric transport are influenced by its specific physical characteristics.
Vapor Phase Behavior and Particulate Association of this compound
The behavior of this compound in the atmosphere, specifically whether it exists primarily in the vapor phase or adsorbed onto particulate matter, is largely determined by its vapor pressure. An extrapolated vapor pressure of 8.27 x 10⁻⁹ mm Hg at 25 °C indicates that this compound is expected to exist solely in the particulate phase in the ambient atmosphere. nih.govchemicalbook.com Another reported vapor pressure at 20 °C is less than 1.3 x 10⁻⁹ mbar (approximately 9.75 x 10⁻¹⁰ mm Hg). orst.edu A vapor pressure of 1.1 x 10⁻⁶ Pa at 20 °C (approximately 8.25 x 10⁻⁹ mm Hg) has also been reported. chemicalbook.com These low vapor pressure values suggest a strong tendency to associate with airborne particles rather than remaining as a gas.
The Henry's Law constant is another important parameter, indicating the partitioning of a chemical between water and air. A reported Henry's Law constant for this compound is 2.7 x 10⁻⁹ atm-cu m/mole. nih.govchemicalbook.com Another value provided is 3.30 x 10⁻¹ Pa m³/mol at 25 °C. herts.ac.uk These values suggest that volatilization from moist soil or water surfaces is not expected to be a significant fate process for this compound. nih.govchemicalbook.com
Based on these properties, this compound in the atmosphere is predicted to be predominantly associated with particulate matter. nih.govchemicalbook.comnih.gov This association with particles has significant implications for its atmospheric transport and removal.
Data on the physical properties relevant to volatilization:
| Property | Value | Temperature (°C) | Source |
| Vapor Pressure | 8.27 x 10⁻⁹ mm Hg | 25 | nih.govchemicalbook.com |
| Vapor Pressure | < 1.3 x 10⁻⁹ mbar (~9.75 x 10⁻¹⁰ mm Hg) | 20 | orst.edu |
| Vapor Pressure | 1.1 x 10⁻⁶ Pa (~8.25 x 10⁻⁹ mm Hg) | 20 | chemicalbook.com |
| Henry's Law Constant | 2.7 x 10⁻⁹ atm-cu m/mole | Not specified | nih.govchemicalbook.com |
| Henry's Law Constant | 3.30 x 10⁻¹ Pa m³/mol | 25 | herts.ac.uk |
While predicted to exist solely in the particulate phase based on vapor pressure, some reports suggest that this compound might be present in the air or act through the vapor phase. nih.gov Studies have detected this compound in air spray-drift during field applications. nih.gov
Wet and Dry Atmospheric Deposition Processes
Once this compound is present in the atmosphere, primarily associated with particulate matter, the main removal processes are wet and dry deposition. nih.govchemicalbook.comnih.gov
Dry deposition involves the settling of particles from the atmosphere onto surfaces due to gravity, as well as turbulent transfer and impaction. The rate of dry deposition is influenced by particle size, meteorological conditions, and the characteristics of the receiving surface.
Wet deposition, on the other hand, occurs when atmospheric particles or gases are scavenged by precipitation (rain, snow, fog) and deposited onto the Earth's surface. This process is particularly effective at removing particulate-bound substances from the atmosphere.
Given that this compound is expected to exist predominantly in the particulate phase in the atmosphere, both wet and dry deposition are considered significant pathways for its removal from the air. nih.govchemicalbook.comnih.gov These processes contribute to the deposition of this compound onto soil, water bodies, and vegetation, representing a route of environmental exposure in areas away from the point of application.
The efficiency of wet and dry deposition in removing particulate-bound pesticides like this compound from the atmosphere plays a crucial role in determining their atmospheric residence time and the potential for long-range transport.
| Atmospheric Removal Process | Description | Relevance for this compound (Particulate Phase) |
| Dry Deposition | Settling of particles, turbulent transfer, impaction onto surfaces. | Significant removal pathway. nih.govchemicalbook.comnih.gov |
| Wet Deposition | Scavenging by precipitation (rain, snow, fog) and deposition onto surfaces. | Significant removal pathway. nih.govchemicalbook.comnih.gov |
Biological and Enzymatic Transformation of Cis Captafol
Microbial Degradation Pathways and Mechanisms
Microbial degradation is a primary mechanism for the breakdown of pesticides in the environment. uliege.be The biochemical versatility of microorganisms allows them to utilize xenobiotic compounds, such as cis-Captafol, as a source of nutrients through various enzymatic processes. mdpi.com
The isolation of microorganisms capable of degrading specific pesticides is a critical first step in developing bioremediation strategies. The primary method used is the enrichment culture technique. This process involves collecting soil or water samples from pesticide-contaminated sites and incubating them in a minimal salt medium where the target pesticide, in this case, this compound, is the sole source of carbon and energy. soeagra.comresearchgate.net Microorganisms that thrive and multiply in these conditions are then isolated, purified, and identified.
While specific studies isolating this compound-degrading microorganisms are not extensively documented, research on the structurally similar fungicide Captan (B1668291) provides significant insights. A strain of Bacillus circulans has been identified that utilizes Captan as its sole carbon and energy source. researchgate.net Given the structural similarity, it is probable that bacteria from genera known for pesticide degradation, such as Bacillus, Pseudomonas, Acinetobacter, and Burkholderia, possess the capability to degrade this compound. researchgate.netmdpi.com
Characterization of these isolates typically involves:
Morphological and Biochemical Tests: Gram staining, cell morphology analysis, and various biochemical assays to determine metabolic capabilities. nih.gov
Molecular Identification: Sequencing of the 16S rDNA gene is a standard method for the precise identification of bacterial species. soeagra.com
Degradation Efficiency: Quantitative analysis, often using gas chromatography (GC) or high-performance liquid chromatography (HPLC), to measure the rate and extent of pesticide degradation by the isolated strain. nih.gov
Table 1: Genera of Bacteria with Known Pesticide Degradation Capabilities
| Bacterial Genus | Examples of Pesticides Degraded | Reference |
|---|---|---|
| Bacillus | Captan, Chlorpyrifos, Malathion | researchgate.netmdpi.com |
| Pseudomonas | Chlorpyrifos, Endosulfan | researchgate.net |
| Paenibacillus | Lindane, Endrin, p,p'-DDT | mdpi.com |
| Acinetobacter | Chlorpyrifos | researchgate.net |
| Burkholderia | Dimetoate | researchgate.net |
| Kocuria | Chlorpyrifos, Malathion | nih.gov |
The microbial breakdown of this compound is initiated by enzymatic cleavage of the molecule. The key chemical reaction governing the degradation of chloroalkylthio fungicides is the rapid reaction with thiol groups or a slower hydrolysis that cleaves the nitrogen-sulfur (N-S) bond. inchem.orgresearchgate.net
Hydrolases: This class of enzymes is crucial for the initial degradation step. The hydrolysis of the N-S bond in this compound results in the formation of tetrahydrophthalimide (THPI) and the release of the tetrachloroethylthio side chain. inchem.org Studies on Captan degradation by Bacillus circulans confirm that the pathway begins with an initial hydrolysis to yield cis-1,2,3,6-tetrahydrophthalimide (B155146). researchgate.net Amidase enzymes may also be involved in the subsequent opening of the imide ring. frontiersin.org
Dehalogenases: The tetrachloroethylthio side chain contains multiple chlorine atoms. Dehalogenase enzymes are responsible for cleaving carbon-halogen bonds, a critical step in detoxifying organochlorine compounds and making the carbon skeleton available for further metabolism. researchgate.net
Oxidoreductases: This broad category of enzymes, including monooxygenases and dioxygenases like cytochrome P450s, plays a vital role in pesticide metabolism. researchgate.netnih.gov These enzymes introduce oxygen atoms into the aromatic ring or side chains, often destabilizing the structure and facilitating ring cleavage, which is essential for complete mineralization.
The stepwise enzymatic breakdown of this compound results in a series of intermediate metabolites. Based on its chemical structure and pathways established for related fungicides, the primary biotransformation products can be predicted.
The initial hydrolysis yields two main fragments:
Tetrahydrophthalimide (THPI): This is a known, stable metabolite of both Captafol (B1668290) and Captan. inchem.orgnih.govnih.gov
1,1,2,2-tetrachloroethylsulfenyl moiety: This reactive side chain is further degraded.
The THPI moiety undergoes further transformation. In the pathway documented for Captan, the imide ring is opened to form cis-1,2,3,6-tetrahydrophthalamidic acid, which is then metabolized to o-phthalic acid and subsequently to protocatechuic acid. researchgate.net This protocatechuate is a central intermediate in the degradation of many aromatic compounds and can be funneled into the tricarboxylic acid (TCA) cycle. nih.gov
Mineralization refers to the complete degradation of an organic compound into inorganic substances such as carbon dioxide, water, and mineral salts. mdpi.com The microbial catabolism of this compound through pathways that lead to intermediates like protocatechuate, which can enter central metabolic cycles, demonstrates a strong potential for complete mineralization. researchgate.net
Table 2: Potential Biotransformation Products of this compound
| Parent Compound | Initial Reaction | Primary Metabolites | Subsequent Metabolites |
|---|---|---|---|
| This compound | Hydrolysis of N-S bond | Tetrahydrophthalimide (THPI) | cis-1,2,3,6-tetrahydrophthalamidic acid |
| 1,1,2,2-tetrachloroethylsulfenyl moiety | Dichloroacetic acid, Chloride ions | ||
| Subsequent Ring Opening | o-phthalic acid | Protocatechuic acid |
Metabolite pathway based on the degradation of the structurally similar fungicide Captan. researchgate.net
While single microbial strains can degrade pesticides, microbial consortia—communities of multiple, interacting species—often exhibit enhanced degradation capabilities. researchgate.net This is because complex compounds may require a series of enzymatic steps that no single organism possesses. In a consortium, the metabolic burden is divided among different strains. researchgate.net
The advantages of using microbial consortia for degrading pollutants like this compound include:
Synergistic Metabolism: Different species can carry out sequential steps in a degradation pathway. One species might perform the initial hydrolysis, while another breaks down the resulting intermediates. researchgate.net
Increased Resilience: Mixed cultures are often more adaptable and stable within a given growth environment compared to isolated bacteria.
Co-metabolism: Some microbes can break down a compound from which they derive no energy, a process supported by the growth of other microbes on different substrates.
Enhanced Bioavailability: Certain members of a consortium may produce biosurfactants that increase the solubility and availability of hydrophobic pesticides for degradation by other members.
Research has shown that consortia of bacteria and fungi can be particularly effective in degrading complex waste mixtures and recalcitrant compounds. mdpi.comnih.gov
Plant Metabolism of this compound
Once applied, fungicides can be taken up by plants, where they undergo translocation and metabolic transformation. The nature of these processes depends on the physicochemical properties of the fungicide and the physiology of the plant.
The movement of a fungicide within a plant is a key aspect of its efficacy and metabolic fate. Fungicides are broadly classified by their mobility as either contact or penetrant (systemic). wisc.edu Penetrant fungicides are absorbed into the plant tissue.
Uptake: this compound, as a penetrant fungicide, can be absorbed by plants through two primary routes: the roots from the soil and the leaves following foliar application. nih.gov Root uptake is influenced by the compound's water solubility and its octanol-water partition coefficient (log KOW), which affects its movement from soil water into root tissues. nih.gov
Translocation: Following uptake, systemic fungicides are transported within the plant's vascular system. Most penetrant fungicides exhibit acropetal mobility, meaning they are transported upward from the point of entry in the xylem, which is the plant's water-conducting tissue. pnwhandbooks.orgcabidigitallibrary.org This movement follows the transpiration stream, distributing the compound towards the leaves and leaf margins. pnwhandbooks.org This ensures the protection of new growth that emerges after the fungicide application.
Subcellular Distribution: Once inside plant cells, this compound and its metabolites are partitioned into different subcellular compartments. The specific distribution determines the site of metabolic activity and potential phytotoxicity. Studies on other pesticides have shown that these compounds can accumulate in various locations:
Cell Wall: The cell wall can act as a primary storage compartment, binding the compound and limiting its entry into the protoplast.
Vacuole: Metabolites are often sequestered in the central vacuole, effectively removing them from metabolically active parts of the cell like the cytosol and chloroplasts.
Cytosol and Organelles: The compound may remain in the cytosol or be transported into organelles like chloroplasts and mitochondria, where it can be metabolized by various enzymes. researchgate.net
The precise subcellular distribution of this compound has not been specifically detailed, but the general principles of xenobiotic metabolism in plants suggest a complex partitioning between the cell wall, vacuole, and cytoplasm. researchgate.net
Metabolic Fate and Biotransformation Pathways in Various Plant Species
The metabolism of this compound is generally similar across different plant species and analogous to the pathways observed in animals. Upon application, this compound and/or its metabolites can be absorbed by the roots and shoots of plants and subsequently translocated within the plant tissues orst.edu. The degradation of this compound in plants is primarily characterized by two main pathways:
Hydrolysis: The molecule can undergo hydrolytic cleavage at the N-S bond. This process is a significant route for the breakdown of the parent compound.
Reaction with Sulfhydryl Compounds: A more rapid degradation pathway involves the reaction of this compound with endogenous sulfhydryl-containing molecules, such as glutathione (B108866) (GSH) and cysteine nih.gov. This reaction is considerably faster than hydrolysis nih.gov.
The half-life of this compound on most crops is relatively short, typically less than five days, ensuring that residues are often below tolerance limits by the time of harvest orst.edu.
While specific, detailed metabolic pathways for a wide variety of individual plant species are not extensively documented in publicly available literature, the general consensus points to the prevalence of these two primary degradation routes across different crops, including fruits and vegetables nih.gov.
Identification of Plant-Derived Metabolites
The biotransformation of this compound in plants leads to the formation of several metabolites. The principal and most frequently identified metabolite is tetrahydrophthalimide (THPI) orst.edunih.gov. THPI is a product of both the hydrolytic cleavage of the N-S bond and the reaction with sulfhydryl compounds nih.govnih.gov.
Further degradation of THPI can occur, leading to the formation of tetrahydrophthalimidic acid , which can then be metabolized to phthalic acid and ammonia (B1221849) orst.edu.
Another identified metabolite is dichloroacetic acid , which originates from the tetrachloroethylthio moiety of the parent molecule orst.edunih.gov. In addition to these major metabolites, the reaction with sulfhydryl compounds can lead to the formation of transient conjugates.
A summary of the primary plant-derived metabolites of this compound is presented in the table below.
| Metabolite Name | Parent Moiety Origin |
| Tetrahydrophthalimide (THPI) | Cyclohexene (B86901) dicarboximide structure |
| Dichloroacetic acid | Tetrachloroethylthio side chain |
| Tetrahydrophthalimidic acid | Further metabolism of THPI |
| Phthalic acid | Further metabolism of THPI |
| Ammonia | Further metabolism of THPI |
Endogenous Plant Enzymes Involved in this compound Transformation
The enzymatic machinery within plant cells plays a pivotal role in the detoxification of xenobiotics like this compound. The rapid conjugation of this compound with glutathione strongly suggests the involvement of Glutathione S-transferases (GSTs) . GSTs are a large and diverse family of enzymes known to catalyze the conjugation of glutathione to a wide array of electrophilic compounds, a crucial step in the detoxification of pesticides and other toxins in plants nih.govijbs.comnih.gov. Plant GSTs are classified into several classes, including phi, tau, theta, zeta, and lambda, with the phi and tau classes being particularly abundant and involved in herbicide detoxification nih.gov. The genome of tomato (Solanum lycopersicum), for instance, contains a large family of GST genes, highlighting their importance in stress response and detoxification pathways nih.govplos.org. Similarly, GSTs are recognized for their essential roles in the defense mechanisms of potato (Spongospora subterranea) against pathogens, which involves detoxification and redox regulation researchgate.net.
In addition to GSTs, other classes of enzymes may be involved in the breakdown of this compound and its metabolites. Hydrolases , such as esterases and amidases , are known to be involved in the metabolism of various pesticides by cleaving ester and amide bonds frontiersin.orgnih.gov. While direct evidence for specific hydrolases acting on the N-S bond of this compound in plants is limited, their general role in pesticide degradation makes them potential candidates for the hydrolytic pathway of this compound metabolism nih.govresearchgate.netnih.gov.
The table below summarizes the key endogenous plant enzymes likely involved in this compound transformation.
| Enzyme Class | Proposed Role in this compound Transformation |
| Glutathione S-transferases (GSTs) | Catalyze the conjugation of glutathione to the electrophilic sulfur atom of this compound, leading to the cleavage of the N-S bond and formation of a glutathione conjugate and THPI. |
| Hydrolases (e.g., Esterases, Amidases) | Potentially responsible for the hydrolytic cleavage of the N-S bond, leading to the formation of THPI and other degradation products. |
In Vitro Biochemical Transformations of this compound
In vitro studies provide valuable insights into the chemical and enzymatic reactions that contribute to the transformation of this compound at a molecular level.
Reactions with Cellular Sulfhydryl Compounds (e.g., Glutathione, Cysteine)
The reaction of this compound with cellular sulfhydryl compounds, particularly glutathione (GSH) and cysteine, is a key detoxification mechanism. In the presence of these thiols, this compound is rapidly degraded nih.gov. The nucleophilic thiol group of glutathione or cysteine attacks the electrophilic sulfur atom of the tetrachloroethylthio moiety of this compound. This nucleophilic attack leads to the cleavage of the N-S bond, resulting in the formation of THPI and a corresponding sulfhydryl-containing adduct nih.gov.
Studies have shown that this reaction is significantly faster than the hydrolytic degradation of this compound, indicating its biological importance in the rapid detoxification of the fungicide nih.gov. The reaction with L-cysteine has been shown to be protective against the effects of captafol in biological systems nih.gov.
The primary products of these in vitro reactions are:
Tetrahydrophthalimide (THPI)
Glutathione conjugate (in the case of reaction with GSH)
Cysteine conjugate (in the case of reaction with cysteine)
Chloride ions nih.gov
Elucidation of Enzyme-Mediated Cleavage Mechanisms
The cleavage of the N-S bond in this compound is a critical step in its metabolism and can be mediated by enzymes. As discussed in section 5.2.4, Glutathione S-transferases (GSTs) are the primary candidates for catalyzing the reaction between this compound and glutathione. GSTs facilitate the nucleophilic attack of the glutathione thiolate anion on the electrophilic center of the xenobiotic substrate nih.govnih.gov. In the case of this compound, the enzyme would bind both glutathione and the fungicide, orienting them in a way that promotes the efficient cleavage of the N-S bond and the formation of the glutathione conjugate. While the direct enzymatic cleavage of this compound by plant GSTs has not been extensively detailed in the literature, the well-established role of GSTs in conjugating other xenobiotics with similar reactive sites provides a strong basis for this mechanism nih.govijbs.com.
The hydrolytic cleavage of the N-S bond could potentially be facilitated by hydrolases such as esterases or amidases , although specific enzymes have not yet been identified for this compound in plants frontiersin.orgnih.gov. These enzymes catalyze the addition of water across a chemical bond, which in this case would be the N-S bond of the fungicide.
The table below outlines the proposed enzyme-mediated cleavage mechanisms for this compound.
| Enzyme Class | Proposed Cleavage Mechanism |
| Glutathione S-transferases (GSTs) | Catalyzes the nucleophilic attack of glutathione on the sulfur atom of the tetrachloroethylthio group, leading to the displacement of the tetrahydrophthalimide moiety. |
| Hydrolases (e.g., Esterases, Amidases) | May catalyze the direct hydrolysis of the N-S bond by facilitating the addition of a water molecule, resulting in the formation of tetrahydrophthalimide and a sulfur-containing side chain. |
Molecular and Cellular Mechanisms of Action and Interaction of Cis Captafol
Mechanisms of Fungicidal Activity at the Molecular Level
The fungicidal efficacy of cis-Captafol stems from its ability to interfere with crucial cellular processes in fungi at the molecular level. Its mode of action is characterized by a broad-spectrum attack on essential biomolecules and pathways, leading to the inhibition of fungal growth and proliferation.
Interactions with Essential Cellular Thiols and Proteins in Fungi
A primary mechanism of this compound's fungitoxicity is its high reactivity towards sulfhydryl (-SH) groups present in essential cellular thiols and proteins. This interaction is a key feature of phthalimide (B116566) fungicides. The compound readily reacts with low-molecular-weight thiols, such as glutathione (B108866) and cysteine, which are vital for maintaining the cellular redox balance and protecting against oxidative stress. By depleting these critical thiols, this compound disrupts cellular homeostasis and detoxification processes.
Furthermore, this compound's reactivity extends to the cysteine residues within various proteins, including enzymes. This interaction can lead to the formation of covalent bonds, altering the three-dimensional structure of the proteins and consequently inactivating them. The non-specific nature of this thiol-reactivity allows this compound to affect a wide range of proteins, contributing to its multi-site fungicidal activity. This broad impact makes it difficult for fungi to develop resistance through single-gene mutations.
Inhibition of Fungal Enzyme Systems and Metabolic Pathways
The interaction of this compound with proteins directly translates to the inhibition of numerous enzyme systems and metabolic pathways essential for fungal survival. Research has demonstrated that captafol (B1668290) can suppress the activity of several key enzymes. For instance, it has been shown to inhibit topoisomerases I and II, enzymes that are crucial for managing DNA topology during replication and transcription. Specifically, captafol was found to inhibit the activity of topoisomerase I by 10-20% in the 10-100 microM range and topoisomerase II by 50% at a 1 microM concentration researchgate.net.
Additionally, studies have indicated that captafol can depress the activity of enzymes involved in cellular metabolism, such as invertase, amylase, and dehydrogenase nih.gov. The inhibition of these enzymes disrupts critical metabolic pathways, including carbohydrate metabolism and cellular respiration. The general disruption of fungal respiration and metabolism is considered a significant aspect of the fungicidal action of phthalimide compounds cabidigitallibrary.org. By interfering with these fundamental processes, this compound effectively deprives the fungal cell of the energy and molecular building blocks necessary for growth and maintenance.
Effects on Fungal Spore Germination and Mycelial Growth
This compound exerts a potent inhibitory effect on both fungal spore germination and subsequent mycelial growth. The disruption of the cytoplasmic membrane is one of the observed cytological abnormalities induced by captafol cabidigitallibrary.org. This damage to the cell membrane compromises its integrity, leading to leakage of cellular contents and disrupting the electrochemical gradients essential for cellular function.
The culmination of the aforementioned molecular interactions—depletion of essential thiols, inactivation of critical enzymes, and disruption of metabolic pathways—prevents the complex series of events required for a dormant spore to transition into a viable, growing hypha. This inhibition of germination is a critical aspect of its protective fungicidal action, preventing the initiation of fungal infections. For fungi that have already established mycelial growth, this compound's continued assault on cellular processes leads to growth inhibition and eventual cell death.
Genotoxicity and Mutagenicity Mechanisms
Beyond its fungicidal properties, this compound is recognized for its genotoxic and mutagenic potential. These effects are a consequence of its ability to interact with and damage the genetic material of cells.
Induction of DNA Damage and DNA Repair Pathway Responses
This compound is considered an alkylating agent, capable of covalently modifying DNA to form adducts nih.gov. While the precise chemical structures of these DNA adducts are not extensively detailed in the available literature, the formation of an episulfonium ion from related chloroalkylthio fungicides has been proposed as a mechanism for DNA alkylation mit.edu. Such DNA adducts can distort the DNA double helix, interfering with DNA replication and transcription.
The presence of DNA damage triggers cellular DNA repair pathways. However, the specific responses of these pathways to this compound-induced damage are not well-documented in the provided search results. It is known that the persistence of DNA adducts can lead to mutations if the cell attempts to replicate its DNA before the damage is repaired, potentially leading to permanent changes in the DNA sequence.
Mechanisms of Chromosomal Aberrations and Mitotic Abnormalities
There is substantial evidence that this compound can induce chromosomal aberrations and interfere with the process of mitosis. Studies in Chinese hamster ovary cells have shown that captafol is clastogenic, meaning it can cause breaks in chromosomes, leading to sister chromatid exchanges and other chromosomal abnormalities cabidigitallibrary.org.
Furthermore, investigations using the fungus Aspergillus nidulans have revealed that captafol can cause a range of mitotic abnormalities cabidigitallibrary.org. At lower concentrations, it has been observed to increase the frequency of mitotic crossing-over, while higher concentrations can lead to non-disjunction, which is the failure of homologous chromosomes or sister chromatids to separate properly during cell division, resulting in aneuploidy cabidigitallibrary.org.
Microscopic observations have detailed abnormal nuclear division in the presence of high concentrations of captafol. This includes the formation of unequal lobes of the nucleus, suggesting an unequal distribution of chromosomal material to the daughter cells cabidigitallibrary.org. These effects point to a potential interference of this compound with the structure or function of the mitotic spindle or the nuclear membrane, which are essential for the accurate segregation of chromosomes during mitosis cabidigitallibrary.org. The disruption of these fundamental processes of cell division underlies the potent mutagenic and genotoxic effects of the compound.
Inhibition of DNA and RNA Synthesis and Replication Enzymes (e.g., Topoisomerases, Polymerases)
This compound has been identified as an inhibitor of crucial enzymes involved in DNA replication and transcription, thereby disrupting the synthesis of DNA and RNA. nih.gov This inhibitory action is a key component of its fungicidal and genotoxic effects. The primary targets in this mechanism are topoisomerases and DNA polymerases, enzymes essential for maintaining DNA topology and synthesizing new DNA strands. nih.govwikipedia.orgmdpi.com
Topoisomerase Inhibition:
Topoisomerases are enzymes that resolve topological problems in DNA, such as supercoiling, that arise during replication and transcription. embopress.org By inhibiting these enzymes, this compound can lead to DNA damage and cell death. researchgate.net In vitro studies have demonstrated that captafol differentially affects eukaryotic topoisomerases I and II. nih.govtandfonline.com
Topoisomerase I: Captafol exhibits inhibitory activity against topoisomerase I, with a 10-20% reduction in enzyme activity observed at concentrations ranging from 10 to 100 µM. nih.govtandfonline.com
Topoisomerase II: The effect on topoisomerase II is more pronounced. At a concentration of just 1 µM, captafol was found to inhibit the activity of topoisomerase II by 50%. researchgate.netnih.govtandfonline.com
This potent inhibition of topoisomerase II, in particular, suggests a significant mechanism by which this compound can induce double-strand DNA breaks, leading to replicative stress and the activation of apoptotic pathways in affected cells. embopress.orgmdpi.com
Inhibition of Eukaryotic Topoisomerases by Captafol
| Enzyme | Concentration | Percentage of Inhibition | Source |
|---|---|---|---|
| Topoisomerase I | 10-100 µM | 10-20% | nih.govtandfonline.com |
| Topoisomerase II | 1 µM | 50% | researchgate.netnih.govtandfonline.com |
DNA Polymerase Inhibition:
In addition to topoisomerases, captafol has been shown to inhibit DNA polymerases from both eukaryotic and prokaryotic sources. nih.gov This inhibition is due to an irreversible alteration of the polymerase enzyme. nih.gov Studies have indicated that captafol and DNA compete for the same binding site on the polymerase, implying that DNA can offer a protective effect against the action of captafol. nih.gov This direct interference with DNA polymerase activity further contributes to the disruption of DNA synthesis and repair, underpinning the compound's toxicity.
Role of Cytotoxicity and Thiol Depletion in Genotoxic Effects
Beyond the direct inhibition of replication enzymes, the genotoxicity of this compound is significantly linked to its cytotoxic effects, which are primarily driven by the depletion of cellular thiols. nih.govnih.gov Thiols, particularly the non-protein thiol glutathione and cysteine residues in proteins, are crucial for maintaining cellular redox balance and protecting against electrophilic compounds.
The primary chemical reaction governing the toxicity of captafol is its rapid, non-enzymatic reaction with thiol groups. researchgate.net This reaction leads to the degradation of the parent compound and the depletion of cellular thiols. tandfonline.comresearchgate.nettandfonline.com The consequences of this thiol depletion are twofold:
Increased Oxidative Stress: By depleting glutathione, a key antioxidant, cells become more vulnerable to damage from reactive oxygen species (ROS). This can lead to oxidative DNA damage, including single- and double-strand breaks. researchgate.net
This cytotoxicity, resulting from the widespread disruption of cellular functions due to thiol depletion, is considered a significant epigenetic mechanism contributing to captafol's carcinogenic potential. nih.govnih.gov The reaction of captafol with thiols is a key event that precedes and contributes to its mutagenic and genotoxic profile, which includes inducing DNA single-strand breaks, sister chromatid exchange, and chromosomal aberrations in various cell systems. nih.govnih.gov
Phytotoxicological Mechanisms in Non-Target Plants
While this compound is designed to be effective against fungal pathogens, its broad-spectrum activity can lead to unintended phytotoxic effects on non-target plant species. researchgate.netresearchgate.netnih.gov These effects can manifest as a range of symptoms from reduced growth to cell death, ultimately impacting plant health and biodiversity. nih.govk-state.edu
Cellular and Subcellular Disturbances in Plant Tissues
At the cellular level, this compound can induce significant disturbances in plant tissues. Although much of the detailed mechanistic work has been performed on fungal cells, the findings provide strong indications of the potential effects on plant cells due to the conserved nature of many cellular structures and processes.
Studies on the fungus Aspergillus nidulans have shown that captafol can cause a number of cytological abnormalities. researchgate.net These include the destruction of the cytoplasmic membrane, the nuclear membrane, and other cellular membranes. researchgate.net Such membrane damage would disrupt cellular compartmentalization and integrity, leading to leakage of cellular contents and ultimately cell death in plants.
Furthermore, at concentrations that significantly inhibit growth, captafol was observed to cause abnormal nuclear division, leading to an unequal distribution of chromosomal material. researchgate.net In plants, similar disruptions to mitosis in meristematic tissues could lead to developmental abnormalities, stunted growth, and reduced viability. nih.gov The generation of reactive oxygen species (ROS) is another likely mechanism, as it is a common response in plants under chemical stress, leading to oxidative damage to lipids, proteins, and nucleic acids. researchgate.netnih.gov
Mechanisms of Injury in Sensitive Plant Species
Documented cases of captafol-induced phytotoxicity have been noted in several plant species, including:
Grapes
Apples
Citrus
Roses (at high application rates) orst.edu
The primary mechanism of injury is believed to be the multi-site activity of captafol, which involves inhibiting spore germination and reacting with thiol-containing enzymes within the plant cells, similar to its mode of action in fungi. herts.ac.ukresearchgate.net This can disrupt a wide range of metabolic processes, including photosynthesis and respiration. nih.gov The development of detoxification mechanisms within the plant, such as conjugation with glutathione, is a key factor in determining tolerance. k-state.edu However, extensive application can overwhelm these defenses, leading to the accumulation of the toxicant and subsequent cellular damage. researchgate.net
Impact on Plant-Pathogen-Environment Dynamics and Non-Target Pathogen Enhancement
The application of broad-spectrum fungicides like this compound can have complex and sometimes counterintuitive effects on the broader agroecosystem. researchgate.net By altering the microbial composition of the soil and phyllosphere, it can shift the delicate balance of plant-pathogen-environment interactions. mdpi.complantwise.org
Fungicides can negatively affect beneficial, non-target soil microbes, including mycorrhizal fungi and other microorganisms that play a role in nutrient cycling and natural disease suppression. nih.govmdpi.com A reduction in these beneficial organisms can leave plants more vulnerable to other stresses and may alter the competitive landscape for pathogens. For instance, the elimination of certain non-pathogenic fungi could open up ecological niches for more resilient or secondary pathogens to thrive, potentially leading to an enhancement of non-target diseases.
Advanced Topics and Future Research Directions in Cis Captafol Studies
Formation of Toxicants During Thermal Decomposition and Pyrolysis of cis-Captafol
The thermal degradation of pesticides is a critical area of research, particularly in the context of accidental fires or improper waste incineration. Studies on this compound reveal that its decomposition can release a variety of hazardous substances.
Research into the gas-phase thermal decomposition of Captafol (B1668290) under conditions simulating both under-ventilated and well-ventilated non-flaming fires has led to the identification of numerous toxic products. Gas chromatography-quadrupole mass spectrometry (GC-QMS) analysis of condensed products and volatile organic compounds (VOCs) identified several significant toxicants. researchgate.netresearchgate.net
Key identified compounds include:
Volatile Organic Compounds (VOCs): Trichloroethylene, tetrachloroethylene, and benzonitrile.
Chlorinated Benzenes: Various chlorinated benzene compounds were detected.
Other Gaseous Products: Fourier transform infrared spectroscopy (FTIR) and micro-gas chromatography (µGC) analyses identified other hazardous gases, including phosgene (B1210022), thiophosgene, and hydrogen cyanide. nih.gov
The formation of these compounds underscores the potential environmental and health risks associated with the uncontrolled burning of this compound.
Table 1: Toxicants Identified During Thermal Decomposition of this compound
| Class | Compound |
|---|---|
| Volatile Organic Compounds (VOCs) | Trichloroethylene |
| Tetrachloroethylene | |
| Benzonitrile | |
| Chlorinated Byproducts | Chlorinated Benzenes |
| Other Gaseous Toxicants | Phosgene |
| Thiophosgene |
A significant concern during the thermal decomposition of chlorinated compounds is the potential formation of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), commonly known as dioxins and furans. Research indicates that temperature plays a crucial role in this process for this compound.
Studies have shown that at higher temperatures, specifically around 600 °C, the oxidation of Captafol leads to the formation of mono- to hepta-chlorinated dioxin and furan congeners. researchgate.netresearchgate.net Notably, this includes the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). researchgate.netresearchgate.net The formation of these persistent organic pollutants (POPs) is a critical consideration for the disposal and management of this compound waste, as dioxins are known for their carcinogenicity and long-term environmental persistence. science.gov
Comparative Mechanistic Investigations with Related Phthalimide (B116566) Fungicides (e.g., Captan (B1668291), Folpet)
This compound belongs to a group of chloroalkylthio fungicides that also includes Captan and Folpet (B141853). researchgate.net While they share a similar phthalimide or tetrahydrophthalimide core structure, differences in their side chains lead to variations in their toxicological and decomposition profiles.
The primary chemical reaction governing the toxicity of Captan and Folpet is their rapid interaction with thiol groups, which leads to the degradation of the parent compound. researchgate.net This mechanism is believed to be similar for this compound. However, the specific byproducts of their thermal decomposition differ. Captan and Folpet both contain a thiotrichloromethyl (–SCCl₃) moiety. researchgate.net In contrast, this compound possesses a thiotetrachloroethyl (–SCCl₂CHCl₂) group. nih.gov This structural difference is believed to be responsible for the distinct profiles of toxic pollutants formed during their respective thermal decompositions, particularly influencing the distribution and yields of PCDD/F congeners. researchgate.net
Furthermore, while all three compounds are mutagenic, they show different specificities. For instance, in certain Salmonella typhimurium strains, Captan and Folpet were found to be mutagenic in strain TA104, whereas Captafol was mutagenic in strain TA102. This suggests subtle differences in their mechanisms of inducing genetic damage.
Development and Optimization of Bioremediation Strategies for this compound Contamination
Given the environmental persistence and potential toxicity of phthalimide fungicides, developing effective remediation strategies is a key research goal. Bioremediation, which uses microorganisms to degrade pollutants, offers a cost-effective and environmentally friendly approach. researchgate.net
While specific studies on the bioremediation of this compound are limited, research on the closely related fungicide Captan provides a strong model for future strategies. Studies have shown that bacteria, such as Bacillus circulans, can utilize Captan as a sole source of carbon and energy. researchgate.netacs.org The degradation pathway involves an initial hydrolysis of Captan to yield cis-1,2,3,6-tetrahydrophthalimide (B155146) (THPI), a compound that lacks fungicidal activity. researchgate.netacs.org This initial step effectively detoxifies the compound. The THPI is then further mineralized into non-toxic components like o-phthalic acid. researchgate.netacs.org
Future research is focused on isolating and engineering microbial strains that are specifically effective against this compound. Strategies for optimizing bioremediation include:
Bioaugmentation: Introducing specialized microorganisms into contaminated sites.
Biostimulation: Stimulating the activity of indigenous microbial populations by adding nutrients and optimizing environmental conditions. mdpi.com
Such bacterial strains could be highly valuable for cleaning up soils contaminated with these toxic phthalimide fungicides. acs.org
Computational Modeling and Predictive Analytics for this compound Environmental Fate and Biological Interactions
In silico methods, including computational modeling and predictive analytics, are becoming indispensable tools in environmental science and toxicology. These approaches can predict a chemical's behavior and interactions, reducing the need for extensive and costly laboratory testing.
For this compound and related compounds, several computational techniques are being explored:
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR studies have been performed on phthalimide analogues to understand the structural features that influence their biological activity, such as their ability to inhibit certain enzymes. researchgate.net These models use physicochemical descriptors, often derived from Density Functional Theory (DFT), to build statistical models that can predict the potency of new, untested compounds. ufms.br
Molecular Docking: This technique simulates the interaction between a ligand (like this compound) and a biological target (such as an enzyme or receptor). nih.gov By predicting the binding affinity and orientation, molecular docking can help elucidate the mechanism of action of the fungicide and predict its potential to interact with non-target proteins. mdpi.com
Environmental Fate Modeling: Models like the Pesticide Root Zone Model (PRZM) are used to estimate the movement and degradation of pesticides in the environment, predicting concentrations in soil and water. science.gov Quantum chemical calculations have also been used to provide a deeper understanding of the formation pathways of toxicants during the thermal decomposition of Captafol. nih.gov
These computational tools are vital for conducting risk assessments and guiding the development of safer, more effective fungicides.
Investigation of Stereoisomeric Specificity in Biological Activity and Environmental Persistence of this compound
Stereoisomerism, the phenomenon where molecules have the same chemical formula but different spatial arrangements of atoms, can have a profound impact on the biological activity of pesticides. michberk.com this compound is a geometric isomer, and its name specifies the cis configuration around the cyclohexene (B86901) ring. epa.gov
Research and chemical database information confirm that the biological activity of Captafol is highly dependent on its stereochemistry. The cis-isomer is recognized as the more biologically active form used in commercial fungicide formulations. herts.ac.uk This is a common phenomenon among pesticides, where one isomer (e.g., cis) fits effectively into the target site of a pest or fungus, while the other isomer (e.g., trans) has a different shape and exhibits little to no activity. michberk.com
Future research in this area aims to:
Quantify the difference in fungicidal efficacy between the cis and trans isomers of Captafol.
Determine if the less active trans-isomer has a different environmental persistence profile. In many cases, different stereoisomers of a pesticide degrade at different rates in soil and water.
Elucidate the precise molecular interactions at the target site that account for the stereospecificity of the cis-isomer.
A deeper understanding of stereoisomeric specificity can lead to the development of "enantiopure" or isomer-specific pesticide formulations. Such formulations would be more efficient, allowing for lower application rates and reducing the environmental load of less active or inactive isomers.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) |
| Benzonitrile |
| Captan |
| cis-1,2,3,6-tetrahydrophthalimide (THPI) |
| This compound |
| Folpet |
| Hydrogen Cyanide |
| o-phthalic acid |
| Phosgene |
| Tetrachloroethylene |
| Thiophosgene |
Q & A
Q. How can cis-Captafol be accurately identified and quantified in environmental samples using chromatographic techniques?
To ensure precise identification and quantification, employ high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) with appropriate detectors (e.g., electron capture or tandem MS). Calibrate instruments using certified reference standards of cis-Captafol (CAS 2939-80-2) . Sample preparation should include extraction via solid-phase extraction (SPE) or liquid-liquid partitioning, followed by cleanup steps to minimize matrix interference. Validate methods using spiked recovery experiments and limit-of-detection (LOD) calculations .
Q. What are the key considerations when designing experiments to assess the environmental stability of this compound under varying pH and temperature conditions?
Design controlled batch experiments with defined abiotic parameters (e.g., pH 3–9, 10–40°C). Use sterile conditions to exclude microbial degradation. Monitor degradation kinetics via periodic sampling and analytical quantification. Include controls (e.g., autoclaved samples) to distinguish between hydrolysis and microbial activity. Statistical analysis should employ first-order kinetics models to calculate half-lives, with triplicate replicates to ensure reproducibility .
Q. How should researchers evaluate the acute toxicity of this compound in aquatic organisms using standardized bioassays?
Follow OECD Test Guidelines (e.g., OECD 203 for fish, OECD 202 for Daphnia). Prepare stock solutions in solvent carriers (e.g., acetone) at concentrations below 0.01% v/v to avoid carrier toxicity. Conduct range-finding tests to determine LC50/EC50 values, with mortality/immobility as endpoints. Validate results against positive controls (e.g., potassium dichromate) and include solvent controls. Data analysis requires probit or logistic regression models .
Advanced Research Questions
Q. What experimental protocols are critical for resolving discrepancies in reported degradation pathways of this compound in aerobic vs. anaerobic soil systems?
Perform isotopically labeled studies (e.g., ¹⁴C-labeled cis-Captafol) to trace metabolite formation. Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to characterize intermediates. Compare redox conditions by manipulating soil microcosms (e.g., waterlogged vs. aerobic). Statistical contradictions in pathway data may arise from variations in soil organic matter, microbial consortia, or extraction efficiencies; address these via meta-analysis of experimental parameters across studies .
Q. How should researchers address contradictions in reported half-life values of this compound across different soil matrix studies?
Conduct a systematic review of soil properties (e.g., clay content, organic carbon, cation exchange capacity) and experimental conditions (e.g., incubation temperature, moisture). Use multivariate regression to identify dominant factors influencing degradation rates. Replicate conflicting studies under harmonized conditions to isolate variables. Publish raw datasets to enable cross-validation and meta-analyses .
Q. What computational approaches are recommended to predict the binding affinity of this compound to human serum albumin (HSA) for toxicokinetic modeling?
Employ molecular docking simulations (e.g., AutoDock Vina) using the 3D structure of cis-Captafol (available as a computed SD file from NIST ). Optimize protein-ligand interactions with force fields (e.g., AMBER) and validate via in vitro fluorescence quenching assays. Compare results with known HSA binders (e.g., warfarin) to assess predictive accuracy .
Q. What methodological strategies are recommended for isolating this compound degradation products in complex biological matrices?
Combine SPE with molecularly imprinted polymers (MIPs) for selective extraction. Use ultra-high-performance LC (UHPLC) coupled with quadrupole time-of-flight MS (Q-TOF-MS) for non-targeted screening. Apply fragmentation trees and in silico tools (e.g., CFM-ID) to annotate unknowns. Confirm structures via synthetic standards or NMR where feasible .
Methodological Guidelines for Data Integrity and Reproducibility
- Data Contradiction Analysis : Use open-access platforms to share raw chromatograms, spectral data, and experimental metadata. Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Experimental Replication : Document all parameters (e.g., instrument settings, solvent batches) in supplementary materials. Use collaborative inter-laboratory studies to validate critical findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
